2-(2-{[5-Tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}ethoxy)ethanol
Description
2-(2-{[5-Tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}ethoxy)ethanol is a pyrazolo[1,5-a]pyrimidine derivative characterized by a tert-butyl group at position 5, a 4-chlorophenyl substituent at position 3, and a 7-amino-linked ethoxyethanol side chain. This compound belongs to a class of nitrogen-containing heterocycles known for diverse biological activities, including anticancer, antimicrobial, and receptor modulation properties . Its synthesis typically involves coupling pyrazolo[1,5-a]pyrimidine precursors with ethoxyethanol derivatives under reflux conditions, followed by purification via column chromatography using solvent systems such as methanol/dichloromethane or acetone/dichloromethane . The ethoxyethanol side chain enhances solubility, while the tert-butyl and 4-chlorophenyl groups contribute to steric bulk and lipophilicity, influencing target binding and metabolic stability .
Properties
Molecular Formula |
C20H25ClN4O2 |
|---|---|
Molecular Weight |
388.9 g/mol |
IUPAC Name |
2-[2-[[5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino]ethoxy]ethanol |
InChI |
InChI=1S/C20H25ClN4O2/c1-20(2,3)17-12-18(22-8-10-27-11-9-26)25-19(24-17)16(13-23-25)14-4-6-15(21)7-5-14/h4-7,12-13,22,26H,8-11H2,1-3H3 |
InChI Key |
KFBXYKNBSOBEJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C=NN2C(=C1)NCCOCCO)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[5-Tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}ethoxy)ethanol typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the tert-butyl and chlorophenyl substituents. The final step involves the attachment of the ethoxyethanol moiety.
Formation of Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The tert-butyl and chlorophenyl groups are introduced through substitution reactions, often using tert-butyl chloride and 4-chlorophenylboronic acid in the presence of a palladium catalyst.
Attachment of Ethoxyethanol Moiety: This step involves the reaction of the intermediate compound with ethoxyethanol under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2-{[5-Tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}ethoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Palladium-catalyzed cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(2-{[5-Tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}ethoxy)ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-{[5-Tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}ethoxy)ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives exhibit structural diversity, with variations in substituents significantly impacting physicochemical properties and biological activity. Below is a detailed comparison of the target compound with structurally related analogs:
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]Pyrimidine Derivatives
Key Observations
Structural Variations and Synthesis Efficiency The target compound shares the ethoxyethanol side chain with Pir-8-5, Pir-8-6, and Pir-8-7, but differs in substituents at positions 3 and 3. The tert-butyl group in the target compound may enhance metabolic stability compared to phenyl or methoxy groups in analogs . Yields for Pir-8-5 (35%), Pir-8-6 (42%), and Pir-8-7 (28%) highlight the impact of substituent bulk on reaction efficiency. Bulky groups like 4-trifluoromethylphenyl (7g) reduce yields due to steric hindrance .
The ethoxyethanol chain may improve solubility and bioavailability compared to triazole-glycosides in 10d . ’s compound, with a piperidine-ethanol side chain, modulates GABA-B receptors, suggesting that side chain flexibility influences target selectivity .
Purity and Analytical Data
- Pir-8-6 achieves higher HPLC purity (97–98%) than Pir-8-7 (91–95%), likely due to the polar methoxy group enhancing chromatographic separation . The target compound’s tert-butyl and 4-chlorophenyl groups may require optimized solvent systems for similar purity.
Pharmacological Potential The tert-butyl group in the target compound could enhance blood-brain barrier penetration compared to compounds like 7c or 7n, making it a candidate for central nervous system targets .
Biological Activity
2-(2-{[5-Tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}ethoxy)ethanol is a complex organic compound with potential therapeutic applications. Its structure features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-(2-{[5-Tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}ethoxy)ethanol is C20H25ClN4O2, with a molecular weight of 388.9 g/mol. The compound's IUPAC name is 2-[2-[[5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino]ethoxy]ethanol. The structure is characterized by the presence of a tert-butyl group and a chlorophenyl group, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H25ClN4O2 |
| Molecular Weight | 388.9 g/mol |
| IUPAC Name | 2-[2-[[5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino]ethoxy]ethanol |
| InChI Key | KFBXYKNBSOBEJK-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It may act as an inhibitor of specific enzymes or receptors involved in critical signaling pathways. The exact mechanism involves:
- Enzyme Inhibition : Binding to active sites of enzymes, thereby modulating their activity.
- Receptor Interaction : Potentially affecting receptor-mediated pathways that regulate cellular functions.
This dual mechanism suggests that the compound could have applications in treating conditions that involve dysregulation of these targets.
Biological Activity and Therapeutic Potential
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives in various therapeutic areas:
- Anti-cancer Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation by targeting specific kinases involved in tumor growth.
- Anti-inflammatory Effects : Some derivatives have been studied for their ability to reduce inflammation markers in vitro and in vivo.
- Neuroprotective Properties : Investigations into related compounds have indicated potential neuroprotective effects against oxidative stress-induced damage.
Case Studies and Research Findings
Several studies have evaluated the biological activity of pyrazolo[1,5-a]pyrimidine derivatives, providing insights into their efficacy:
- A study reported that derivatives exhibited significant anti-tubercular activity against Mycobacterium tuberculosis, with IC90 values ranging from 3.73 to 40.32 μM .
- Another investigation focused on the neuroprotective effects of compounds structurally related to 2-(2-{[5-Tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}ethoxy)ethanol, demonstrating their ability to mitigate oxidative stress in neuronal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
